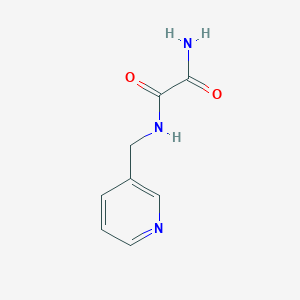

N-(pyridin-3-ylmethyl)ethanediamide

Description

Properties

Molecular Formula |

C8H9N3O2 |

|---|---|

Molecular Weight |

179.18 g/mol |

IUPAC Name |

N'-(pyridin-3-ylmethyl)oxamide |

InChI |

InChI=1S/C8H9N3O2/c9-7(12)8(13)11-5-6-2-1-3-10-4-6/h1-4H,5H2,(H2,9,12)(H,11,13) |

InChI Key |

OZOWEWHBCBRXGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C(=O)N |

Origin of Product |

United States |

Preparation Methods

N-(pyridin-3-ylmethyl)ethanediamide can be synthesized through the reaction of pyridin-3-ylmethylamine with diethyloxalate in a 2:1 molar ratio in a water solution . The reaction typically involves refluxing the mixture to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(pyridin-3-ylmethyl)ethanediamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and solvents like water, acetonitrile, or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(pyridin-3-ylmethyl)ethanediamide has several scientific research applications:

Biology: The compound’s ability to form hydrogen bonds makes it useful in studying molecular interactions and protein-ligand binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.

Industry: It is used in the synthesis of advanced materials and as a building block for more complex chemical compounds.

Mechanism of Action

The mechanism by which N-(pyridin-3-ylmethyl)ethanediamide exerts its effects involves its ability to form coordination complexes with metal ions. The pyridine nitrogen atoms act as ligands, coordinating with metal centers to form stable structures. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in various catalytic and biochemical processes.

Comparison with Similar Compounds

Structural Analogues from Pyridine Derivatives

The Catalog of Pyridine Compounds (2017) lists several N-substituted pyridine derivatives with amide or related functional groups. Key comparisons include:

Key Observations :

- Functional Group Impact: Ethanediamide’s dual amide groups may enhance intermolecular interactions compared to mono-amide analogs (e.g., acetamide or pivalamide derivatives). This could improve crystallinity or binding affinity in biological systems .

- Substituent Position: Pyridine substitution at the 3-position (vs.

- Bioactivity : Compounds like N-(pyridin-3-ylmethyl)triazol-5-amine (from Florjancic et al., 2008) exhibit P2X7 receptor antagonism, suggesting that pyridin-3-ylmethyl derivatives may have neurological applications. Ethanediamide’s amide groups could modulate solubility or metabolic stability compared to triazole-based analogs .

Physicochemical Properties (Hypothetical Analysis)

| Property | This compound | N-(3-Hydroxypyridin-2-yl)acetamide | N-(2-hydroxy-5-iodopyridin-3-yl)acetamide |

|---|---|---|---|

| LogP | ~0.5 (moderate polarity) | ~0.2 | ~1.8 (due to iodine) |

| Water Solubility | Moderate (amide H-bonding) | High (hydroxy group) | Low (iodine hydrophobicity) |

| Melting Point | ~200–220°C (estimated) | ~180°C | >250°C (iodine enhances packing) |

Notes:

- Ethanediamide’s dual amide groups likely increase polarity and melting point compared to mono-amide analogs .

- The iodine substituent in N-(2-hydroxy-5-iodopyridin-3-yl)acetamide introduces significant hydrophobicity and steric bulk, reducing solubility but improving thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.